molecular formula C10H8N2O2S B15036918 5-Phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 42039-84-9

5-Phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B15036918
CAS No.: 42039-84-9
M. Wt: 220.25 g/mol
InChI Key: YSILWYBOVGFHOQ-UHFFFAOYSA-N
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Description

5-Phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that features a pyrimidine ring with a thioxo group and a phenyl substituent. Compounds of this type are of interest due to their potential biological activities and applications in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with benzaldehyde and a β-dicarbonyl compound in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione: Lacks the phenyl substituent.

    5-Phenyl-2-oxodihydro-4,6(1H,5H)-pyrimidinedione: Contains an oxo group instead of a thioxo group.

Uniqueness

5-Phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to the presence of both the phenyl and thioxo groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSILWYBOVGFHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962223
Record name 4,6-Dihydroxy-5-phenylpyrimidine-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42039-84-9
Record name MLS002639450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dihydroxy-5-phenylpyrimidine-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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